Product packaging for Methyl 2-amino-2-(2-methoxyphenyl)acetate(Cat. No.:CAS No. 77651-55-9)

Methyl 2-amino-2-(2-methoxyphenyl)acetate

Cat. No.: B3154436
CAS No.: 77651-55-9
M. Wt: 195.21 g/mol
InChI Key: FXXDFLDNKVTKOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 2-amino-2-(2-methoxyphenyl)acetate is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO3 B3154436 Methyl 2-amino-2-(2-methoxyphenyl)acetate CAS No. 77651-55-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-2-(2-methoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-13-8-6-4-3-5-7(8)9(11)10(12)14-2/h3-6,9H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXDFLDNKVTKOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Significance of α Amino Acid Esters As Versatile Synthetic Intermediates

α-Amino acid esters are organic compounds that contain both an amino group (-NH2) and an ester group (-COOR) attached to the same carbon atom, known as the α-carbon. This unique arrangement makes them invaluable building blocks in a multitude of chemical transformations.

The presence of both a nucleophilic amino group and an electrophilic ester carbonyl group allows for a diverse range of reactions. The amino group can be acylated, alkylated, or used in the formation of imines and enamines. The ester group, on the other hand, can undergo hydrolysis, amidation, reduction to an alcohol, or reaction with organometallic reagents. This dual reactivity is fundamental to their widespread use in the synthesis of peptides, peptidomimetics, and other biologically active molecules. nih.gov

Furthermore, with the exception of glycine (B1666218) derivatives, the α-carbon of amino acid esters is a stereocenter. This inherent chirality makes them crucial starting materials in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. The ability to control stereochemistry is paramount in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities.

An Overview of the Methyl 2 Amino 2 2 Methoxyphenyl Acetate Structural Motif in Organic Transformations

Methyl 2-amino-2-(2-methoxyphenyl)acetate, with the CAS number 77651-55-9, is a non-proteinogenic α-amino acid ester. Its structure is characterized by a central chiral carbon atom bonded to an amino group, a methyl ester group, a hydrogen atom, and a 2-methoxyphenyl group.

The 2-methoxyphenyl substituent, also known as an o-anisyl group, introduces specific steric and electronic properties to the molecule. The methoxy (B1213986) group is an electron-donating group, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions. Its position at the ortho position creates steric hindrance around the α-carbon, which can be exploited to achieve high stereoselectivity in certain reactions.

While specific research on this compound is not extensively documented in publicly available literature, the broader class of α-aryl glycine (B1666218) esters has been the subject of significant investigation. These studies provide a framework for understanding the potential applications and reactivity of the target compound. For instance, the synthesis of α-aryl glycine derivatives is a key area of research, with numerous methods developed for their preparation. organic-chemistry.org

Scope and Academic Research Focus on the Compound’s Synthetic Utility and Mechanistic Elucidation

Enantioselective Synthesis Strategies for Chiral Derivatives

The creation of a single, desired enantiomer from a racemic mixture or the direct synthesis of that enantiomer is a critical challenge in chemical synthesis. For derivatives of this compound, both classical resolution techniques and modern asymmetric catalytic methods are employed to achieve high levels of enantiopurity.

Chiral Resolution Techniques via Diastereomeric Salt Formation

One of the most established and industrially viable methods for separating enantiomers is through the formation of diastereomeric salts. wikipedia.orgpsu.edu This technique leverages the different physical properties, such as solubility, of diastereomers, which are formed by reacting a racemic mixture with a single enantiomer of a resolving agent. wikipedia.org

The resolution of racemic amines and their derivatives, such as this compound, is commonly achieved using chiral acids. L-(+)-Tartaric acid is a widely used and readily available chiral resolving agent for this purpose. psu.edunih.govmdpi.com The process involves the reaction of the racemic amino ester with L-(+)-tartaric acid to form a pair of diastereomeric salts: (R)-methyl 2-amino-2-(2-methoxyphenyl)acetate-L-tartrate and (S)-methyl 2-amino-2-(2-methoxyphenyl)acetate-L-tartrate.

These diastereomeric salts possess different spatial arrangements and, consequently, distinct physical properties, most importantly, differential solubility in a given solvent system. wikipedia.org This difference in solubility allows for their separation by fractional crystallization. A study on the resolution of phenylglycine esters, which are structurally analogous to the target compound, demonstrated the effectiveness of using one molar equivalent of (+)-tartaric acid in aqueous alcohols. psu.edu This process yielded the D-ester hydrogen (+)-tartrate salts in good yields. A similar approach can be applied to the resolution of racemic this compound.

In a typical procedure, a solution of racemic this compound in a suitable solvent, such as aqueous methanol (B129727) or ethanol, would be treated with L-(+)-tartaric acid. The less soluble diastereomeric salt will preferentially crystallize out of the solution upon cooling or solvent evaporation. The solid salt is then isolated by filtration. The desired enantiomer of the amino ester can be recovered from the diastereomeric salt by treatment with a base to neutralize the tartaric acid, followed by extraction.

The success of a diastereomeric salt resolution is highly dependent on the careful control of crystallization parameters to maximize the yield and enantiomeric excess of the desired diastereomer. nih.gov Key parameters that are manipulated include the choice of solvent, temperature, cooling rate, and the stoichiometry of the resolving agent.

The solvent system is critical as it influences the solubility of both diastereomeric salts. Often, a mixture of solvents is employed to fine-tune the solubility differential. For instance, in the resolution of phenylglycine esters, aqueous alcohol was found to be effective. psu.edu The temperature profile of the crystallization process, including the initial dissolution temperature and the subsequent cooling rate, can significantly impact the crystal growth and purity. Slower cooling rates generally lead to larger, more well-defined crystals with higher purity.

The stoichiometry between the racemic compound and the resolving agent can also be optimized. While a 1:1 molar ratio is common, in some cases, using a substoichiometric amount of the resolving agent can be advantageous in a process known as a crystallization-induced asymmetric transformation (CIAT). ut.ac.ir In such a system, the undesired enantiomer in the solution can be racemized in situ, thereby theoretically allowing for a yield of the desired enantiomer greater than the 50% limit of classical resolution. ut.ac.ir

The efficiency of the resolution can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase to determine the enantiomeric excess of the product.

Table 1: Factors Influencing Diastereomeric Salt Resolution

ParameterEffect on Resolution
Solvent Influences the solubility difference between diastereomeric salts. A good solvent will maximize this difference.
Temperature Affects solubility and the rate of crystallization. Controlled cooling can improve crystal purity.
Cooling Rate Slower cooling generally leads to purer crystals and better separation.
Stoichiometry The molar ratio of resolving agent to racemate can impact yield and efficiency.
Seeding Introducing a small crystal of the desired diastereomer can induce its crystallization.

Asymmetric Catalytic Approaches for Stereocenter Induction

Asymmetric catalysis offers a more direct and often more atom-economical route to enantiomerically pure compounds by creating the desired stereocenter from a prochiral precursor using a chiral catalyst.

Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of chiral compounds, including amino acids. nih.govnih.gov For the synthesis of this compound, a suitable prochiral precursor would be the corresponding enamine or α-keto ester derivative. The general approach involves the hydrogenation of a carbon-carbon or carbon-oxygen double bond under a hydrogen atmosphere using a chiral transition metal complex as the catalyst.

Ruthenium, rhodium, and iridium complexes with chiral phosphine (B1218219) ligands are commonly employed for the asymmetric hydrogenation of various substrates. nih.govscispace.comub.edu For example, bifunctional transition metal-based molecular catalysts have shown high efficiency in the asymmetric transfer hydrogenation of ketones and imines. scispace.com A hypothetical precursor for the target molecule, such as methyl 2-(imino)-2-(2-methoxyphenyl)acetate, could be hydrogenated using a chiral iridium catalyst. The choice of ligand is crucial for achieving high enantioselectivity.

Table 2: Representative Chiral Ligands for Asymmetric Hydrogenation

Ligand TypeMetalTypical Substrates
Chiral Phosphines (e.g., BINAP)Ru, RhKetones, Olefins
Chiral DiaminesRu, RhKetones, Imines
Chiral P,N Ligands (e.g., PHOX)IrUnfunctionalized Olefins

The reaction conditions, including hydrogen pressure, temperature, and solvent, must be carefully optimized for each specific substrate and catalyst system to achieve high conversion and enantioselectivity.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a major pillar of asymmetric synthesis. jku.at For the synthesis of chiral α-amino acids, various organocatalytic strategies have been developed. These methods often involve the reaction of a nucleophile with an electrophile containing a prochiral center, with a chiral organocatalyst controlling the stereochemical outcome.

While a specific organocatalytic synthesis for this compound is not prominently reported, general methods for the synthesis of α-amino acid derivatives can be adapted. For instance, the asymmetric alkylation of a glycine Schiff base nickel (II) complex using a chiral ligand has been demonstrated for the synthesis of other α-aryl-α-amino acids. This approach allows for the introduction of the aryl group and a second substituent at the α-carbon in a stereocontrolled manner.

Another potential organocatalytic route could involve the asymmetric Strecker reaction, where a ketone or aldehyde reacts with a cyanide source and an amine in the presence of a chiral catalyst to form an α-aminonitrile, which can then be hydrolyzed to the corresponding amino acid. A precursor such as 2-methoxybenzaldehyde (B41997) could potentially be used in such a sequence. Chiral thiourea or phosphoric acid catalysts are often effective in these types of transformations.

The development of novel organocatalysts continues to expand the scope and efficiency of asymmetric amino acid synthesis, providing milder and more environmentally benign alternatives to traditional methods.

Application of Chiral Auxiliaries in Stereocontrolled Synthesis

The asymmetric synthesis of α-amino esters often relies on the use of chiral auxiliaries to control the stereochemical outcome of reactions. wikipedia.orgresearchgate.net A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the formation of a specific stereoisomer. wikipedia.org After the desired stereocenter is established, the auxiliary is removed and can often be recovered for reuse. This strategy is a cornerstone in the synthesis of enantiomerically pure compounds. wikipedia.orgresearchgate.net

Utility of Oxazolidinones and Sultams

Evans oxazolidinone auxiliaries are among the most effective and widely used for stereoselective synthesis. researchgate.net These auxiliaries are typically prepared from readily available amino alcohols. wikipedia.org In a typical sequence for creating α-amino acid derivatives, the oxazolidinone is first acylated. Subsequent deprotonation with a strong base, such as lithium diisopropylamide (LDA), generates a chiral enolate. This enolate then reacts with an electrophile, for instance, in an alkylation or azidation reaction, with high diastereoselectivity. harvard.edu The stereoselectivity is guided by the steric hindrance of the substituent on the oxazolidinone ring, which directs the incoming electrophile to a specific face of the enolate. wikipedia.orgharvard.edu

Another prominent class of chiral auxiliaries is the sultams, with camphorsultam, also known as Oppolzer's sultam, being a classic example. wikipedia.org Derived from camphor, this auxiliary has been successfully employed in a variety of asymmetric transformations, including Michael additions and aldol (B89426) reactions. wikipedia.org In some instances, camphorsultam has demonstrated superior stereocontrol compared to oxazolidinones, leading to a single, highly pure diastereomer. wikipedia.org

Auxiliary TypeCommon ExamplesKey Reaction StepStereocontrol Mechanism
Oxazolidinones (R)-4-benzyl-2-oxazolidinone, (S)-4-isopropyl-2-oxazolidinoneAsymmetric alkylation of the N-acyl enolateSteric hindrance from the auxiliary's substituent directs the electrophile.
Sultams Camphorsultam (Oppolzer's sultam)Asymmetric Michael additions, aldol reactionsRigid bicyclic structure provides a highly biased chiral environment.
Pyrrolidine (B122466) and Pyroglutamic Acid Derivatives as Chiral Auxiliaries

Derivatives of pyrrolidine and pyroglutamic acid serve as effective chiral auxiliaries in asymmetric synthesis. acs.orgelsevierpure.com For example, pseudoephedrine can be attached to a carboxylic acid to form an amide. Deprotonation of the α-carbon creates a chiral enolate, which undergoes diastereoselective alkylation. wikipedia.orgharvard.edu A related compound, pseudoephenamine, has been introduced as a practical alternative that can provide even higher levels of stereocontrol in alkylation reactions, particularly in the formation of challenging quaternary carbon centers. nih.gov

L-pyroglutamic acid, a derivative of glutamic acid, is a versatile chiral starting material for the synthesis of various chiral auxiliaries and target molecules, including substituted pyrrolidines. acs.org It has been employed as a chiral auxiliary in the asymmetric synthesis of complex heterocyclic structures like tetrahydro-β-carbolines, demonstrating its utility in controlling stereochemistry. elsevierpure.com These auxiliaries guide the stereochemical course of the reaction, after which they can be cleaved to yield the enantiomerically enriched product.

Auxiliary SourceExample AuxiliaryTypical ApplicationKey Feature
Pyrrolidine Derivatives Pseudoephedrine, PseudoephenamineAsymmetric alkylation of amide enolatesForms a crystalline amide; high diastereoselectivity. nih.gov
Pyroglutamic Acid L-pyroglutamic acid-derived acyl groupsAsymmetric addition to iminesUtilizes a readily available chiral pool starting material. elsevierpure.com

Direct Esterification and Amination Protocols

The synthesis of this compound can also be achieved through more direct methods involving the formation of the ester and amine functionalities in separate or sequential steps.

Esterification of Substituted Phenylacetic Acids

The ester functional group in the target molecule can be introduced via the esterification of the corresponding carboxylic acid, 2-amino-2-(2-methoxyphenyl)acetic acid, or its precursor, 2-methoxyphenylacetic acid. nih.gov The Fischer esterification is a fundamental method for this transformation, involving the reaction of a carboxylic acid with an alcohol (in this case, methanol) under acidic catalysis. masterorganicchemistry.com

For more sensitive substrates or to achieve milder reaction conditions, various condensing agents can be employed. For instance, the direct esterification of sterically hindered or sensitive acids like Mosher's acid has been effectively carried out using reagents such as 2-chloro-1-methylpyridinium (B1202621) iodide in the presence of a base. researchgate.netresearchgate.net The precursor acid, 2-methoxyphenylacetic acid, can be synthesized via the hydrolysis of 2-methoxybenzyl cyanide. google.com

Esterification MethodReagentsSubstrateAdvantage
Fischer Esterification Methanol, Acid Catalyst (e.g., H₂SO₄)2-(2-methoxyphenyl)acetic acid derivativeSimple, uses common reagents. masterorganicchemistry.com
Condensation Agent 2-chloro-1-methylpyridinium iodide, DMAP, Methanol2-(2-methoxyphenyl)acetic acid derivativeMild conditions, suitable for sensitive substrates. researchgate.netresearchgate.net

Amination Reactions for α-Amino Ester Formation

The introduction of the α-amino group is a critical step. A common strategy is the reductive amination of an α-keto ester, specifically methyl 2-keto-2-(2-methoxyphenyl)acetate. This reaction typically involves treating the α-keto ester with ammonia (B1221849) or an amine in the presence of a reducing agent. libretexts.org

Modern biocatalytic methods offer highly efficient and enantioselective routes. Imine reductases (IREDs) have been used for the direct reductive coupling of α-ketoesters with amines to produce N-substituted α-amino esters with excellent conversion rates and high enantioselectivity under mild conditions. nih.gov Other chemical methods include the copper(II) bromide-catalyzed direct α-amination of esters. organic-chemistry.org This reaction is proposed to proceed through an α-bromo carbonyl intermediate, which is then displaced by an amine. organic-chemistry.org A modular, one-pot synthesis of α,α-diaryl α-amino esters has also been developed, starting from α-keto esters, which involves a bismuth(V)-mediated arylation followed by an Sₙ2 displacement with an amine. acs.org

Amination StrategyKey Reagents/CatalystPrecursor TypeKey Outcome
Reductive Amination Ammonia, Reducing Agent (e.g., NaBH₄)α-keto esterForms the primary α-amino ester. libretexts.org
Biocatalytic Reductive Amination Imine Reductase (IRED), Amineα-keto esterHigh enantioselectivity for chiral α-amino esters. nih.gov
Copper-Catalyzed Amination Copper(II) Bromide, Amineα-esterDirect introduction of the amino group. organic-chemistry.org
Modular Synthesis Bi(V) arylating agent, Amineα-keto esterForms α,α-disubstituted α-amino esters. acs.org

Multicomponent Reaction (MCR) Strategies for Complex Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. nih.gov These reactions are valued for their atom economy, simplicity, and ability to rapidly build molecular complexity. nih.gov

The Strecker synthesis is a classic MCR that produces α-amino nitriles from an aldehyde, an amine, and a cyanide source. nih.gov For the synthesis of the target structure, this would involve reacting 2-methoxybenzaldehyde, ammonia, and a cyanide, followed by hydrolysis of the resulting nitrile and esterification.

More contemporary MCRs provide direct access to α-amino esters. A notable example is a zinc-mediated Mannich-like reaction between an organozinc reagent, an amine, and an α-keto ester like ethyl glyoxylate (B1226380). ed.gov Another powerful MCR is the zinc-mediated carbonyl alkylative amination, which combines an aldehyde, an amine, and an alkyl iodide to generate α-branched amines. acs.org While not directly producing the target ester, these MCRs highlight convergent strategies that could be adapted to synthesize complex α-amino acid derivatives by carefully selecting the appropriate building blocks.

MCR NameReactant 1Reactant 2Reactant 3Intermediate/Product Type
Strecker Reaction 2-MethoxybenzaldehydeAmmoniaCyanideα-amino nitrile (precursor to the amino acid). nih.gov
Petasis Reaction 2-MethoxybenzaldehydeAmineVinylboronic acidAllylic amine. nih.gov
Zinc-Mediated Mannich-like Benzylzinc reagentAmineEthyl glyoxylateN-protected α-amino ester. ed.gov

Reductive Amination Routes for α-Amino Acid Ester Construction

Reductive amination is a cornerstone method for synthesizing amines, including α-amino acid esters, by converting a carbonyl group into an amine through an intermediate imine. wikipedia.org This process is widely employed due to its efficiency and amenability to one-pot catalytic conditions under mild settings. wikipedia.org The synthesis of this compound via this route would typically start from the corresponding α-keto ester, methyl 2-keto-2-(2-methoxyphenyl)acetate (methyl 2-methoxyphenylglyoxylate).

The reaction proceeds in two main steps:

Imine Formation: The carbonyl group of the α-keto ester reacts with an amine source, such as ammonia, to form a hemiaminal, which then reversibly loses a water molecule to yield an imine intermediate. wikipedia.org

Reduction: The C=N double bond of the imine is then reduced to a C-N single bond to form the final amine product. wikipedia.org

A variety of reducing agents can be employed, with the choice depending on the substrate's reactivity and the desired selectivity. Common reagents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaB(OAc)₃H). wikipedia.orgorganic-chemistry.org Sodium cyanoborohydride is particularly effective as it is a mild reducing agent that selectively reduces the protonated imine over the starting ketone or aldehyde. wikipedia.org

Kinetic studies on the reductive amination of various α-keto acids have shown that glyoxylate derivatives are highly reactive. nih.gov For instance, at a concentration of 0.5 M NH₄⁺, the reductive amination of glyoxylate is significantly faster than that of α-ketoglutarate. nih.gov

In addition to chemical reductants, biocatalytic methods have emerged as powerful alternatives. wikipedia.org Enzymes such as amine dehydrogenases (AmDHs) can catalyze the reductive amination of ketones with high efficiency and, crucially, high enantioselectivity. wikipedia.orgfrontiersin.org Wild-type AmDHs have demonstrated the ability to produce small chiral amines with excellent conversions (up to 97.1%) and high enantiomeric excess, which is a critical advantage for pharmaceutical synthesis. frontiersin.org

Alkylation and Arylation Reactions in Synthesis

Alkylation and arylation reactions are fundamental for modifying the core structure of this compound, allowing for the synthesis of a diverse range of derivatives.

N-alkylation, particularly N-methylation, of amino acids and their esters is a common transformation. monash.edu A widely applied method involves the use of a strong base, such as sodium hydride (NaH), to deprotonate the amine, followed by reaction with an alkylating agent like methyl iodide. monash.edu This approach has been used extensively for the synthesis of N-methyl amino acids. monash.edu

Arylation reactions introduce aromatic moieties into the molecule. One advanced strategy involves a Friedel–Crafts-type reaction where alkyl 2-((diphenoxyphosphoryl)oxy)-2-arylacetates are reacted with non-prefunctionalized arenes. acs.org This method allows for the synthesis of α,α-diaryl esters, effectively adding a second aryl group to the α-carbon. acs.org The reaction can be promoted by an acid like trifluoromethanesulfonic acid (TfOH) or, in the case of substrates with electron-donating groups, may proceed without any promoter. acs.org Another classical arylation method that can be used to synthesize biaryl derivatives involves the in situ generation of a diazonium salt from an aromatic amine using amyl nitrite (B80452) in an aromatic solvent. iupac.org

Optimization of Synthetic Reaction Parameters for Yield and Selectivity

Achieving high yield and selectivity in the synthesis of this compound and its derivatives requires careful optimization of various reaction parameters. wikipedia.orgresearchgate.netorgsyn.org Modern approaches even leverage autonomous systems with Bayesian optimization to fine-tune discrete parameters like ligand, base, and solvent selection for maximum efficiency. chemrxiv.org

The choice of solvent and the reaction temperature are critical variables that can significantly influence reaction rate, conversion, and selectivity. researchgate.netorgsyn.org For example, in the synthesis of secondary amines via reductive amination, refluxing in methanol at 80 °C has been shown to be effective. mdpi.com In other related syntheses, such as the oxidative coupling to form dihydrobenzofuran neolignans, acetonitrile (B52724) was found to provide a better balance between conversion and selectivity compared to more traditional solvents like benzene (B151609) or dichloromethane. scielo.br The study also demonstrated that conducting the reaction under reflux conditions was more efficient. scielo.br

Table 1: Effect of Solvent on Oxidative Coupling Conversion and Selectivity (Adapted from scielo.br)
SolventConversion (%)Selectivity (%)
Acetonitrile67.785.8
Dichloromethane59.872.1
Benzene/Acetone (5:3)45.068.9
Chloroform35.255.4

The molar ratio of reactants and the selection of specific reagents are paramount for controlling the reaction pathway and maximizing the yield of the desired product. researchgate.netorgsyn.org In reductive amination, the choice of reducing agent is crucial; milder agents like NaBH₃CN are preferred for their selectivity towards the imine intermediate. wikipedia.org

In other synthetic transformations, the stoichiometry of the primary reagent dictates the outcome. For instance, in a silver(I)-promoted oxidative coupling, using 0.5 equivalents of silver(I) oxide (Ag₂O) was found to be the most efficient, providing the best balance between substrate conversion and selectivity towards the desired product. scielo.br Using an excess of the oxidant did not necessarily improve the yield and could lead to the formation of undesired byproducts. scielo.br Furthermore, the workup procedure can significantly impact the isolated yield; interference from inorganic byproducts, such as magnesium salts, can complicate purification and lead to lower yields despite high conversion in the crude reaction mixture. researchgate.net

Table 2: Effect of Oxidant Stoichiometry on Conversion and Selectivity (Adapted from scielo.br)
Oxidant (Ag₂O) EquivalentsConversion (%)Selectivity (%)
0.2542.580.5
0.5067.785.8
0.7070.182.3
1.0075.479.1

The use of catalytic additives can dramatically improve reaction efficiency, atom economy, and environmental footprint. orgsyn.org Many modern reductive amination protocols utilize homogeneous or heterogeneous transition metal catalysts, such as those based on palladium or iridium, in conjunction with H₂ gas or a transfer hydrogenation source like ammonium (B1175870) formate. wikipedia.orgorganic-chemistry.org A significant advantage of catalytic systems is the potential for asymmetric synthesis. The use of a chiral catalyst in reductive amination can yield an enantiopure product, which is often a requirement in the synthesis of pharmaceuticals. wikipedia.org

Phase transfer catalysis (PTC) is another important strategy, particularly for reactions involving reagents that are soluble in different, immiscible phases (e.g., an aqueous phase and an organic phase). PTC is often employed in alkylation reactions where an ionic nucleophile from an aqueous solution needs to react with a substrate in an organic solvent. The phase transfer catalyst, typically a quaternary ammonium salt, facilitates the transport of the nucleophile across the phase boundary, accelerating the reaction.

Elucidation of Esterification and Aminolysis Mechanisms

The reactivity of the ester and amino functionalities in this compound is central to its chemical behavior. The mechanisms of esterification and aminolysis are fundamental in this regard.

Esterification of the corresponding amino acid, 2-amino-2-(2-methoxyphenyl)acetic acid, to yield the methyl ester is typically achieved under acidic conditions. This reaction proceeds via a nucleophilic acyl substitution mechanism. pearson.com In the presence of an acid catalyst, such as sulfuric acid, the carbonyl oxygen of the carboxylic acid is protonated, which significantly increases the electrophilicity of the carbonyl carbon. The alcohol (methanol in this case) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation of the carbonyl, regenerates the catalyst and yields the final ester product. It has been proposed that with sulfuric acid, the reaction may also be promoted by the in situ formation of alkyl sulfates or sulfonates, which act as alkylating agents for the carboxylate. acs.org

Aminolysis , the reaction of the methyl ester with an amine to form an amide, also follows a nucleophilic addition-elimination pathway. chemistrysteps.comyoutube.com An incoming amine attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. chemistrysteps.com This intermediate can then collapse by expelling the methoxy (B1213986) group as a leaving group. While alkoxides are generally poor leaving groups, the reaction is often driven forward by using a large excess of the amine or by conditions that favor the formation of the more stable amide bond. chemistrysteps.com The rate of aminolysis can be influenced by the solvent, with studies on similar esters showing different rate dependencies in various media. For instance, in some non-hydroxylic solvents, the reaction can exhibit second-order dependence on the amine concentration, suggesting a mechanism where a second amine molecule acts as a base to facilitate the removal of a proton from the attacking amine in the transition state. rsc.org

The general mechanisms are depicted below:

Esterification (Acid-Catalyzed):

Protonation of Carbonyl: The carboxylic acid carbonyl is protonated by the acid catalyst.

Nucleophilic Attack: Methanol attacks the electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the methanol moiety to one of the hydroxyl groups.

Elimination of Water: A water molecule leaves, forming a protonated ester.

Deprotonation: The protonated ester is deprotonated to yield the final product and regenerate the catalyst.

Aminolysis:

Nucleophilic Attack: An amine attacks the ester carbonyl carbon.

Formation of Tetrahedral Intermediate: A zwitterionic or neutral tetrahedral intermediate is formed.

Leaving Group Departure: The methoxy group is eliminated.

Proton Transfer: A proton is transferred to the methoxide, and the amide product is formed.

Reaction Pathways in Cyclization and Heterocycle Formation

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic systems. The interplay between the amino group, the ester, and the substituted phenyl ring drives these cyclization reactions.

Cyclocondensation Reactions to Quinazoline (B50416) Derivatives

Quinazolines are an important class of nitrogen-containing heterocycles with diverse biological activities. This compound possesses the key structural elements—an amino group ortho to a potential cyclization partner on the aromatic ring—for the construction of quinazoline scaffolds. One plausible pathway involves the reaction of the amino group with a suitable one-carbon synthon, followed by cyclization and aromatization.

A relevant synthetic strategy is the four-component reaction involving anilines, aldehydes, and a nitrogen source like ammonium iodide. rsc.org Adapting this to the target molecule, a reaction with an aldehyde could first form an imine with the amino group. Subsequent intramolecular cyclization, involving the ester moiety and a second equivalent of an aldehyde or another C1 source, followed by oxidation or elimination steps, would lead to the quinazoline ring system.

Another mechanistic approach is the dehydrogenative coupling with amines, often catalyzed by transition metals like ruthenium. marquette.edu In such a scenario, the amino group of this compound could react with another amine or ammonia source, followed by an intramolecular cyclization onto the ester group, driven by a catalytic cycle that involves C-N bond formation and dehydrogenation steps. The Povarov imino-Diels-Alder reaction, where an imine formed from an aniline (B41778) and an aldehyde reacts with an electron-rich alkene, also provides a template for quinazoline synthesis. nih.gov An iminoester derived from this compound could undergo a cascade reaction to form the quinazoline core. nih.gov

Regioselective Cyclization to Thiadiazoles and Oxadiazoles (B1248032)

While not a direct reaction of the title compound, the mechanistic principles for the formation of thiadiazoles and oxadiazoles from closely related α-amino thioxoacetates are highly instructive. These reactions highlight how the α-amino ester scaffold can be leveraged for heterocycle synthesis. In an acid-catalyzed process, alkyl 2-amino-2-thioxoacetates react with acyl hydrazides to yield 2,5-disubstituted-1,3,4-thiadiazoles and 1,3,4-oxadiazoles.

The proposed mechanism initiates with the protonation of the thiocarbonyl group, followed by nucleophilic attack from the acyl hydrazide. Loss of ammonia generates a key hydrazinyl intermediate. This intermediate has two reactive sites, leading to divergent pathways based on the reaction conditions. The regioselectivity is controlled by the solvent; for instance, dehydrative cyclization might be favored in one solvent to produce an oxadiazole, while desulfurative cyclization in another solvent yields a thiadiazole. This demonstrates a sophisticated level of control over reaction pathways stemming from a common intermediate derived from an α-amino acetate-like structure.

Electrophilic and Nucleophilic Substitution Mechanisms

The chemical architecture of this compound allows for both electrophilic substitutions on the aromatic ring and nucleophilic substitutions at its functional groups.

Generation of Electrophile: A strong electrophile (E⁺) is generated (e.g., NO₂⁺, Br⁺, R-C=O⁺).

Nucleophilic Attack: The π-system of the aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The stability of this intermediate is enhanced by the methoxy group.

Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring aromaticity and yielding the substituted product. masterorganicchemistry.com

Nucleophilic Substitution: Nucleophilic substitution can occur at two main sites: the carbonyl carbon of the ester and the α-carbon.

At the Carbonyl Carbon (Nucleophilic Acyl Substitution): As discussed in the aminolysis section (3.1), the ester can be converted to other carboxylic acid derivatives. This follows the addition-elimination mechanism typical for esters. chemistrysteps.com

At the α-Carbon: Nucleophilic substitution at the α-carbon is more complex. The amino group can be alkylated or acylated. A more synthetically useful transformation involves the generation of an imine by reaction with an aldehyde or ketone. This imine can then be attacked by a nucleophile. Alternatively, under certain conditions, direct allylic alkylation of α-amino esters can occur, leading to the formation of quaternary α-amino acids. acs.org This reaction can proceed via a deprotonation at the α-carbon to form a carbanion, which then acts as the nucleophile. acs.org

Radical-Mediated Reaction Pathways in Related Systems

Radical chemistry offers alternative pathways for the functionalization of α-amino esters. These reactions often proceed under mild conditions and can provide access to complex molecular architectures. While specific radical reactions of this compound are not extensively documented, mechanisms from related systems provide a strong basis for potential transformations.

One prominent strategy involves the generation of an α-aminoalkyl radical. This can be achieved through various methods, including the one-electron oxidation of the parent amino ester. nd.edu A powerful modern approach is the decarboxylative coupling of carboxylic acids with α-amino ester derivatives. For instance, a radical generated from the decarboxylation of a carboxylic acid can add to a chiral glyoxylate-derived sulfinimine, providing a modular route to various α-amino acids. nih.gov

Another pathway is the photoredox-catalyzed alkylative amination. In this process, a ketiminium species, formed from the condensation of an α-ketoester with an amine, can undergo a 1,2-addition of an alkyl radical generated from an alkyl iodide under visible light irradiation. organic-chemistry.org Applying this logic, an imine formed from this compound could potentially be reduced to an α-amino radical, which could then participate in cyclization or intermolecular addition reactions.

The general steps for a radical addition pathway could be:

Radical Generation: Formation of a radical species (e.g., from an alkyl halide and a photocatalyst).

Imine Formation: Condensation of the amino group of the substrate with an aldehyde or ketone.

Radical Addition: The generated radical adds to the imine or a related radical acceptor.

Termination/Propagation: The resulting radical intermediate is quenched or propagates a chain reaction to form the final product.

Impact of Substituent Effects on Reaction Selectivity and Rate

The electronic properties of substituents on the phenyl ring of this compound can profoundly influence the rates and selectivity of its reactions. The Hammett equation provides a quantitative framework for understanding these effects for meta- and para-substituted systems. wikipedia.org

The equation is given by: log(k/k₀) = ρσ

Where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which quantifies the electronic effect (electron-donating or -withdrawing) of a particular substituent.

ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (negative charge is built up in the transition state), while a negative ρ value signifies that the reaction is favored by electron-donating groups (positive charge is built up in the transition state). wikipedia.org

For reactions involving this compound, modifying the substituents on the phenyl ring would lead to predictable changes in reactivity:

In Electrophilic Aromatic Substitution: Adding further electron-donating groups would increase the rate of reaction (negative ρ), while adding electron-withdrawing groups would decrease the rate. The position of the new substituent would also influence the regioselectivity of the next substitution.

In Nucleophilic Acyl Substitution (e.g., Aminolysis): Electron-withdrawing substituents on the phenyl ring would increase the electrophilicity of the ester carbonyl carbon, thereby increasing the rate of aminolysis. This would correspond to a positive ρ value. libretexts.org

In Radical Reactions: The stability of radical intermediates can also be affected by substituents. Electron-donating groups can stabilize adjacent radical centers, potentially influencing the regioselectivity of radical additions.

The table below illustrates the Hammett σ constants for various substituents, providing a guide to their electronic effects.

Substituentσ_metaσ_paraElectronic Effect
-OCH₃+0.12-0.27Donating (by resonance), Withdrawing (by induction)
-CH₃-0.07-0.17Donating
-Cl+0.37+0.23Withdrawing
-CN+0.56+0.66Withdrawing
-NO₂+0.71+0.78Strongly Withdrawing

Data sourced from studies on substituted benzoic acids. libretexts.org

By analyzing the ρ value for a given reaction, mechanistic insights into the nature of the transition state can be gained. A large magnitude for ρ implies a significant development of charge in the transition state and high sensitivity to substituent effects.

Derivatization and Transformative Reactions of the 2 Methoxyphenyl Acetate Moiety

Functional Group Interconversions and Modifications

The reactivity of Methyl 2-amino-2-(2-methoxyphenyl)acetate is primarily centered around its amino and ester functional groups. These groups can be readily converted into other functionalities, allowing for the synthesis of a broad spectrum of derivatives.

Amino Group Transformations: The primary amine is a key site for modification. It can undergo standard reactions such as acylation with acyl chlorides or anhydrides to form amides. For instance, reaction with acetyl chloride would yield Methyl 2-acetylamino-2-(2-methoxyphenyl)acetate. It can also be alkylated or used as a nucleophile in condensation reactions.

Ester Group Transformations: The methyl ester can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, 2-Amino-2-(2-methoxyphenyl)acetic acid. nih.gov This acid can then be coupled with other amines to form amides or be subject to other carboxylic acid-specific reactions. Conversely, the ester can be reduced, for example with a strong hydride agent like lithium aluminum hydride, to yield the corresponding amino alcohol, 2-amino-2-(2-methoxyphenyl)ethanol.

Combined Transformations: Both the amino and ester groups can be modified in a single process. For example, the Strecker synthesis, a classical method for synthesizing amino acids, can be adapted to produce related structures. nih.gov

These fundamental transformations are pivotal in modifying the compound's physical and chemical properties and in preparing it for more complex synthetic steps.

Construction of Diverse Heterocyclic Systems (e.g., Imidazolones, Thiazoles, Spirocyclic Systems)

The bifunctional nature of this compound makes it an excellent starting material for the synthesis of various heterocyclic rings, which are core structures in many pharmaceutically active compounds.

Thiazoles: The synthesis of 2-aminothiazoles can be achieved via the Hantzsch reaction. derpharmachemica.com This involves the condensation of an α-haloketone with a thiourea (B124793) derivative. derpharmachemica.comorganic-chemistry.org While not a direct reaction of the title compound, it can be converted into a key intermediate. For example, the amino acid can be transformed into an α-haloketone, which then undergoes cyclocondensation to form the thiazole (B1198619) ring. derpharmachemica.com The presence of the methoxyphenyl group is a common feature in biologically active thiazole derivatives. huhs.ac.jpnih.goviaea.org

Imidazolones: Imidazolones and related imidazolidinones can be synthesized from α-amino acid derivatives. One approach involves the reaction of propargylic ureas, which can be formed from propargylamines and isocyanates, in a base-catalyzed intramolecular hydroamidation. acs.org The amino ester can be converted to an appropriate urea (B33335) derivative and then cyclized to form the imidazolone (B8795221) core.

Spirocyclic Systems: Spirocycles, compounds with two rings sharing a single atom, are increasingly important in drug design. Synthetic routes to spiro-heterocycles often involve intramolecular reactions. mdpi.comrsc.org For example, an amino ester can be incorporated into a structure that undergoes intramolecular transesterification to form a spiro-lactone or lactam. beilstein-journals.org The synthesis of spiro-β-lactams and spiro N-aryl-1,3-thiazolidin-4-ones often starts from precursor molecules where an amino acid derivative provides the necessary chirality and functionality for the key cyclization step. beilstein-journals.org

Role as a Precursor and Building Block in Complex Organic Molecule Assembly

The utility of this compound extends beyond simple derivatization to its role as a chiral building block in the assembly of more complex molecules. The defined stereochemistry at the α-carbon makes it a valuable component of the "chiral pool," from which enantiomerically pure complex targets can be synthesized.

As a precursor, it provides the α-arylglycine motif, which is found in numerous bioactive compounds, including antibiotics and other drugs. nih.gov Synthetic strategies often leverage the compound's functional groups to connect it to other molecular fragments. For example, the amino group can be used for peptide bond formation, incorporating the (2-methoxyphenyl)glycine unit into a larger peptide chain. The ester can be hydrolyzed to the acid, which then serves as a handle for further elaboration. nih.gov

A novel procedure for synthesizing α,α-diaryl-α-amino acid derivatives utilizes the reaction of isocyanoacetate esters with o-quinone diimides, catalyzed by silver oxide. acs.org The starting amino ester can be converted to the corresponding isocyanoacetate, which then undergoes electrophilic arylation, demonstrating a pathway to highly substituted amino acid precursors. acs.org

Formation of Diastereomeric Derivatives for Chromatographic Separation

Since this compound is a chiral compound, separating its enantiomers is often necessary, as different enantiomers can have distinct biological activities. A common strategy for resolving racemates is the formation of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by standard chromatographic techniques like HPLC.

The process involves reacting the racemic amino ester with a single enantiomer of a chiral derivatizing agent (CDA). The primary amine of the amino ester is the typical reaction site. The resulting products are diastereomeric pairs of amides or ureas. These diastereomers can then be separated on a non-chiral stationary phase. After separation, the chiral auxiliary is cleaved to yield the individual, enantiomerically pure amino esters.

High-performance liquid chromatography (HPLC) is the method of choice for this separation. mst.edu The use of chiral stationary phases (CSPs) based on macrocyclic antibiotics like teicoplanin has proven effective for resolving the enantiomers of a wide variety of unusual amino acids, often without the need for derivatization. mst.edusigmaaldrich.com For derivatized amino acids, the choice of mobile phase, including additives like triethylammonium (B8662869) acetate (B1210297) (TEAA) or ammonium (B1175870) acetate, is critical for achieving optimal separation. sigmaaldrich.comresearchgate.net

Table 1: Common Chiral Derivatizing Agents for Amino Groups

Derivatizing Agent Resulting Derivative Separation Principle
(S)-N-(4-Nitrophenoxy-carbonyl)phenylalanine methoxyethyl ester Diastereomeric amides HPLC on standard silica (B1680970) or C18 columns
Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) Diastereomeric amides HPLC separation; 19F NMR analysis

Analytical Derivatization for Enhanced Spectroscopic Characterization

For analytical purposes, particularly gas chromatography (GC) and mass spectrometry (MS), derivatization is often essential. nih.govsigmaaldrich.com Amino acids and their esters are polar and non-volatile, making them unsuitable for direct GC analysis. nih.govresearchgate.net Derivatization converts the polar functional groups (amine and any residual carboxylic acid) into nonpolar, volatile, and thermally stable moieties. sigmaaldrich.comsigmaaldrich.com

A common two-step procedure for GC-MS analysis involves:

Esterification: Treatment with an alcohol (e.g., methanol) under acidic conditions to ensure the carboxyl group is esterified. nih.gov

Acylation: Reaction with a perfluorinated anhydride (B1165640), such as pentafluoropropionic anhydride (PFPA), to acylate the amine group. nih.govbohrium.com This increases volatility and introduces fluorine atoms, which enhances sensitivity in electron capture detection.

Another widely used method is silylation, where active hydrogens on amine and hydroxyl groups are replaced with a silyl (B83357) group, such as a tert-butyldimethylsilyl (TBDMS) group using MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide). sigmaaldrich.comsigmaaldrich.com TBDMS derivatives are generally more stable and less sensitive to moisture than smaller TMS derivatives. sigmaaldrich.com

For liquid chromatography-mass spectrometry (LC-MS), derivatization can improve retention on reversed-phase columns and enhance ionization efficiency. nih.govacs.orgnih.gov Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AccQTag) react with primary and secondary amines to form highly fluorescent and readily ionizable derivatives, allowing for robust quantification. acs.org

Table 2: Common Reagents for Analytical Derivatization

Reagent Technique Purpose Resulting Derivative
Pentafluoropropionic anhydride (PFPA) GC-MS Increases volatility and detector sensitivity N-pentafluoropropionyl derivative
MTBSTFA GC-MS Increases volatility and thermal stability N-tert-butyldimethylsilyl (TBDMS) derivative
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AccQTag) LC-MS Improves chromatographic retention and MS signal AQC-derivatized amine

Advanced Spectroscopic and Crystallographic Elucidation of Chemical Structure

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Probing

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy of Methyl 2-amino-2-(2-methoxyphenyl)acetate reveals distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

A study conducted at the University of Barcelona reported the following ¹H NMR data in deuterochloroform (CDCl₃) at 400 MHz: The methoxy (B1213986) group on the phenyl ring (Ar-OCH₃) appears as a singlet at 3.86 ppm. The methyl ester group (-COOCH₃) also presents as a singlet at 3.75 ppm. The methine proton (-CH) attached to the stereocenter resonates as a singlet at 4.98 ppm. The amino group (-NH₂) protons are observed as a broad singlet at 1.99 ppm. The aromatic protons show complex splitting patterns in the range of 6.87 to 7.39 ppm.

¹H NMR Data for this compound

Chemical Shift (δ) in ppmMultiplicityIntegrationAssignment
7.39d, J=7.6 Hz1HAromatic H
7.27t, J=7.9 Hz1HAromatic H
6.95t, J=7.5 Hz1HAromatic H
6.87d, J=8.2 Hz1HAromatic H
4.98s1HCα-H
3.86s3HAr-OCH₃
3.75s3HCOOCH₃
1.99br s2HNH₂

s: singlet, d: doublet, t: triplet, br s: broad singlet

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. The analysis of this compound in CDCl₃ at 101 MHz shows characteristic peaks for the carbonyl carbon, aromatic carbons, and aliphatic carbons.

The carbonyl carbon of the ester group is typically found downfield, in this case at 174.4 ppm. The carbon of the stereocenter (Cα) is observed at 59.0 ppm. The methoxy carbons, one attached to the aromatic ring and the other in the ester group, appear at 55.3 and 52.5 ppm, respectively. The aromatic carbons resonate in the region of 110.7 to 156.9 ppm.

¹³C NMR Data for this compound

Chemical Shift (δ) in ppmAssignment
174.4C=O (Ester)
156.9Aromatic C
129.2Aromatic C
128.5Aromatic C
126.7Aromatic C
120.9Aromatic C
110.7Aromatic C
59.0
55.3Ar-OCH₃
52.5COOCH₃

Data from heteronuclear NMR studies, such as those involving Selenium-77 or Tin-119, for specific derivatives of this compound are not widely available in the current scientific literature. Such studies would be contingent on the synthesis of derivatives containing these specific heteroatoms.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio to a very high degree of accuracy. For this compound, HRMS analysis using electrospray ionization (ESI) provides an exact mass that confirms its elemental composition.

The calculated exact mass for the protonated molecule [M+H]⁺, with the formula C₁₀H₁₄NO₃, is 196.0968. Experimental HRMS data shows a measured mass of 196.0965, which is in close agreement with the calculated value, thus confirming the molecular formula.

HRMS Data for this compound

IonCalculated Exact MassMeasured Mass
[M+H]⁺196.0968196.0965

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands. A strong absorption band around 1738 cm⁻¹ is indicative of the C=O stretching of the ester group. The N-H stretching of the primary amine is observed as a broad band in the region of 3380-3300 cm⁻¹. The C-O stretching of the ether and ester groups appears in the 1248 to 1028 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to show absorption bands characteristic of the substituted benzene (B151609) ring.

Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
3380-3300N-H Stretch (Amine)
1738C=O Stretch (Ester)
1248-1028C-O Stretch (Ether and Ester)

Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Architecture

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and the absolute configuration of chiral centers. As of the latest available data, a single-crystal X-ray diffraction study specifically for this compound has not been reported in publicly accessible literature. Such a study would be invaluable for unequivocally establishing its solid-state conformation and packing.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

The assessment of purity and the determination of enantiomeric excess are critical quality control parameters in the synthesis and application of chiral compounds such as this compound. Chromatographic techniques are indispensable for these evaluations, providing high-resolution separation and quantification.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating the enantiomers of this compound, allowing for the precise determination of enantiomeric excess (% ee). The direct analysis of amino acid enantiomers is often challenging due to their zwitterionic nature, but it is achievable on specialized chiral stationary phases (CSPs). sigmaaldrich.com Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for resolving underivatized amino acids as they are compatible with a wide range of polar mobile phases. sigmaaldrich.com

The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The differential stability of these complexes leads to different retention times for the (R)- and (S)-enantiomers, enabling their separation and quantification. For compounds similar to this compound, such as other amino acid esters, pirkle-type or polysaccharide-based CSPs are also widely used. researchgate.net The mobile phase composition, particularly the type and concentration of the organic modifier and any additives, plays a crucial role in achieving optimal resolution. researchgate.net

Key Research Findings:

Macrocyclic glycopeptide and polysaccharide-based chiral stationary phases are effective for the direct enantiomeric separation of amino acids and their derivatives. sigmaaldrich.com

Mobile phase composition, including the organic modifier (e.g., methanol (B129727), ethanol) and additives (e.g., trifluoroacetic acid), significantly influences retention and enantioselectivity. researchgate.net

For many amino acids, enantioselectivity has been observed to increase with the concentration of the organic modifier in the mobile phase when using teicoplanin-based CSPs. sigmaaldrich.com

A "hybrid" pi-electron donor–acceptor based stationary phase, (R, R) Whelk-01, has demonstrated high enantioselectivity for structurally related amino acid derivatives, achieving a resolution greater than 2.5. researchgate.net

Below is a table summarizing typical Chiral HPLC conditions for the analysis of amino acid esters.

Interactive Data Table: Typical Chiral HPLC Parameters
Parameter Value
Column Chiral Stationary Phase (e.g., Astec CHIROBIOTIC T, Chiral Pak AS-H)
Mobile Phase n-Hexane/Ethanol/2-Propanol/Trifluoroacetic Acid (e.g., 84:12:4:0.1 v/v)
Flow Rate 0.5 - 1.5 mL/min
Detection UV at 210-254 nm
Column Temperature 15 - 25 °C

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) offers a significant advancement over traditional HPLC in terms of speed, resolution, and sensitivity. By utilizing sub-2 µm particle columns, UPLC systems can operate at higher pressures, leading to much faster analysis times without sacrificing chromatographic efficiency. This makes UPLC an ideal method for high-throughput purity analysis and impurity profiling of this compound during synthesis and for final product quality control.

For purity determination, a reversed-phase UPLC method is typically employed. The high resolving power of UPLC allows for the separation of the main compound from starting materials, by-products, and degradation products. When coupled with mass spectrometry (UPLC-MS), this technique provides structural information on the detected impurities, facilitating their identification. rsc.org The analysis of amino acids and their derivatives is a well-established application of UPLC, often capable of resolving large numbers of analytes in a single, rapid run of less than 10 minutes. lcms.czlcms.cz

Key Research Findings:

UPLC methods, particularly when coupled with mass spectrometry, are highly effective for identifying and quantifying process-related impurities in active pharmaceutical ingredients. rsc.org

The use of columns with smaller particle sizes (e.g., < 2 µm) drastically reduces analysis time while improving peak resolution and sensitivity. lcms.cz

UPLC systems can successfully separate complex mixtures of amino acids, demonstrating the high resolving power applicable to purity analysis of single amino acid derivatives. lcms.cz

The table below outlines typical parameters for a UPLC method for purity analysis.

Interactive Data Table: Typical UPLC Parameters for Purity Analysis
Parameter Value
Column Reversed-Phase C18 (e.g., ACQUITY UPLC C18, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid or Ammonium (B1175870) Formate Buffer
Mobile Phase B Acetonitrile (B52724) or Methanol with 0.1% Formic Acid
Gradient A time-based linear gradient from low to high %B
Flow Rate 0.3 - 0.6 mL/min
Detection UV (Diode Array Detector) and/or Mass Spectrometry (MS)
Column Temperature 30 - 45 °C

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used extensively for the qualitative monitoring of chemical reactions. rsc.org In the synthesis of this compound, TLC is used to track the consumption of starting materials and the formation of the product. This allows for the real-time determination of the reaction's progress and endpoint.

A small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. acs.org The plate is then developed in a sealed chamber containing a suitable solvent system (eluent). The separation is based on the differential partitioning of the components between the stationary phase and the mobile phase. After development, the separated spots are visualized, commonly under UV light (for UV-active compounds) or by staining with a chemical reagent such as potassium permanganate (B83412) or sulfuric acid spray followed by heating. rsc.orgacs.org The relative retention factor (Rf) value of the product spot can be compared to that of the starting materials to confirm the reaction's progression.

Key Research Findings:

TLC is a standard method for monitoring the progress of organic reactions, including those involving amino acid derivatives. rsc.org

Silica gel 60 F254 plates are commonly used as the stationary phase. acs.org

Visualization is typically achieved by UV fluorescence quenching and/or chemical staining agents like potassium permanganate, which react to produce a visible color change. acs.org

General conditions for TLC monitoring are summarized in the table below.

Interactive Data Table: Typical TLC Parameters for Reaction Monitoring
Parameter Value
Stationary Phase Silica Gel 60 F254 coated plates
Mobile Phase (Eluent) A mixture of non-polar and polar solvents (e.g., Hexane/Ethyl Acetate)
Application Capillary spot of the reaction mixture
Development In a closed chamber until the solvent front reaches near the top of the plate
Visualization UV light (254 nm) and/or staining (e.g., Potassium Permanganate, Sulfuric Acid)

Computational Chemistry Applications in Synthetic Organic Chemistry

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the geometries and energies of molecules. For Methyl 2-amino-2-(2-methoxyphenyl)acetate, DFT calculations can provide a wealth of information about its fundamental electronic properties.

DFT calculations typically involve the selection of a functional (e.g., B3LYP) and a basis set (e.g., 6-311G(d,p)) to approximate the solutions to the Schrödinger equation. These calculations can be used to optimize the molecular geometry, determining the most stable arrangement of atoms in space. From this optimized structure, various electronic properties can be calculated.

Key electronic descriptors that can be obtained from DFT analysis for this compound include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species.

Furthermore, DFT can be used to calculate other important electronic properties such as ionization potential, electron affinity, and global reactivity descriptors like electronegativity, chemical hardness, and softness. These parameters are valuable in understanding the molecule's behavior in chemical reactions.

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311G(d,p))

PropertyValue (Illustrative)
HOMO Energy-6.2 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap5.4 eV
Ionization Potential6.2 eV
Electron Affinity0.8 eV
Electronegativity (χ)3.5 eV
Chemical Hardness (η)2.7 eV
Chemical Softness (S)0.185 eV⁻¹

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar organic molecules. Specific experimental or calculated values for this exact compound may vary.

Exploration of Transition States and Reaction Energetics

Understanding the mechanism of a chemical reaction requires the identification of transition states, which are the highest energy points along the reaction pathway. DFT is a powerful tool for locating and characterizing these transient structures. For reactions involving this compound, such as its synthesis or subsequent transformations, DFT can be used to map out the entire reaction energy profile.

The synthesis of α-amino acids and their esters can proceed through various routes, including the Strecker synthesis or reductive amination of a corresponding α-keto acid. libretexts.orglibretexts.org Each of these synthetic pathways involves a series of elementary steps with associated transition states. By calculating the energies of the reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed.

Table 2: Illustrative Energetics for a Hypothetical Reaction Step in the Synthesis of this compound

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+15.2
Intermediate-5.7
Second Transition State+10.1
Products-12.4

Note: This table provides an illustrative example of the kind of energetic data that can be obtained from DFT calculations for a multi-step reaction.

Bonding Evolution Theory (BET) for Electron Density Analysis in Reaction Pathways

Bonding Evolution Theory (BET) offers a detailed analysis of the changes in chemical bonds during a reaction. researchgate.net It combines the topological analysis of the Electron Localization Function (ELF) with catastrophe theory to provide a rigorous description of bond formation and cleavage.

For a reaction involving this compound, such as the formation of the C-N bond during its synthesis, BET can provide a step-by-step visualization of how the electron density rearranges. researchgate.net This method allows chemists to understand the precise sequence of electronic events, such as the breaking of old bonds and the formation of new ones, and whether these processes are concerted or stepwise.

The analysis begins with the calculation of the ELF along the reaction coordinate. The ELF is a function that maps regions of space with a high probability of finding an electron pair. The changes in the topology of the ELF, such as the appearance or disappearance of basins (regions of high electron localization), are then analyzed using catastrophe theory. This provides a clear picture of the electronic rearrangements that drive the chemical transformation.

By applying BET, one can gain a deeper understanding of the underlying electronic mechanism of reactions, which is not always apparent from purely energetic considerations.

Conformation Analysis and Stereochemical Prediction

The biological activity and chemical reactivity of a molecule are often highly dependent on its three-dimensional structure, including its preferred conformations. This compound has several rotatable bonds, leading to a complex conformational landscape.

Computational methods, particularly DFT and molecular mechanics, are invaluable for performing a systematic conformational analysis. kent.ac.uk This involves exploring the potential energy surface of the molecule by rotating its flexible dihedral angles and calculating the relative energies of the resulting conformers. The results of this analysis can identify the lowest energy (most stable) conformations and the energy barriers between them.

For a molecule with a chiral center, such as this compound, understanding its conformational preferences is crucial for predicting its stereochemical behavior in reactions. The presence of the ortho-methoxy group on the phenyl ring can significantly influence the conformational landscape due to steric and electronic interactions with the amino and ester groups.

Table 3: Relative Energies of Different Conformers of this compound (Illustrative)

ConformerDihedral Angle (C-C-N-H)Relative Energy (kcal/mol)Population (%)
1 (Global Minimum)60°0.0075.2
2180°1.2515.6
3-60°2.509.2

Note: The data in this table is illustrative and represents a simplified conformational analysis. A thorough study would involve the systematic rotation of all significant dihedral angles.

This type of analysis is critical for understanding how the molecule might interact with enzymes or receptors in a biological context, or how it might influence the stereochemical outcome of a reaction.

Impurity Profiling and Process Analytical Chemistry in Synthesis

Identification and Synthesis of Process-Related Impurities

The synthesis of Methyl 2-amino-2-(2-methoxyphenyl)acetate can be accomplished through various routes, with the Strecker synthesis being a prominent method. researchgate.netnist.govmasterorganicchemistry.com This pathway typically involves the reaction of 2-methoxybenzaldehyde (B41997) with an ammonia (B1221849) source and a cyanide source to form the intermediate 2-amino-2-(2-methoxyphenyl)acetonitrile (B1601514), which is subsequently hydrolyzed and esterified.

Based on this synthetic route, several potential process-related impurities can be identified:

Starting Material Carryover: Unreacted 2-methoxybenzaldehyde may be present in the final product if the initial reaction is incomplete.

Intermediate-Related Impurities: The key intermediate, 2-amino-2-(2-methoxyphenyl)acetonitrile, can persist if the hydrolysis and esterification steps are not driven to completion.

By-products from Side Reactions: Dimerization of the amino acid or its ester can lead to the formation of dimeric impurities. mdpi.com Oxidation of the methoxy (B1213986) group or other sensitive functionalities can also introduce impurities. molecularcloud.org

Esterification-Related Impurities: If the final step is the esterification of 2-amino-2-(2-methoxyphenyl)acetic acid, impurities such as the corresponding unreacted acid can be present.

The synthesis of these potential impurities is essential for their use as reference standards in analytical method development and validation. For instance, 2-amino-2-(2-methoxyphenyl)acetonitrile can be synthesized and isolated as a stable compound. Similarly, dimeric impurities can be intentionally synthesized through targeted reactions to confirm their presence in the main product stream.

A general overview of common impurity types in amino acid synthesis is provided in the table below.

Impurity TypePotential Origin
Unreacted Starting MaterialsIncomplete reaction of precursors like 2-methoxybenzaldehyde.
Intermediate CompoundsCarryover of species such as 2-amino-2-(2-methoxyphenyl)acetonitrile.
Side-Reaction ProductsDimerization, oxidation, or other unintended chemical transformations.
Degradation ProductsBreakdown of the target molecule under specific process conditions.

Chromatographic Methods for Impurity Detection and Quantification

Chromatographic techniques are indispensable for the separation, detection, and quantification of impurities in chemical synthesis. rsc.org High-Performance Liquid Chromatography (HPLC) is a cornerstone method for the analysis of non-volatile compounds like this compound and its related impurities.

A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The gradient elution mode is often employed to achieve optimal separation of the main compound from its structurally similar impurities within a reasonable analysis time. Detection is commonly performed using an ultraviolet (UV) detector at a wavelength where the analyte and its impurities exhibit significant absorbance.

For the analysis of volatile impurities or for derivatized non-volatile compounds, Gas Chromatography (GC) can be a valuable tool. When coupled with a mass spectrometer (GC-MS), it provides powerful identification capabilities.

The development of a robust chromatographic method requires careful optimization of several parameters to ensure adequate resolution, sensitivity, and accuracy for all potential impurities.

Chromatographic ParameterTypical Conditions for HPLC Analysis
Column Reversed-phase C18, e.g., 250 mm x 4.6 mm, 5 µm
Mobile Phase A Aqueous buffer (e.g., 0.02 M Potassium Dihydrogen Phosphate, pH adjusted)
Mobile Phase B Acetonitrile or Methanol
Elution Mode Gradient
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 220 nm)
Injection Volume 10 µL

Spectroscopic Characterization of Isolated Impurities

Once impurities are isolated, typically through preparative chromatography, their structural elucidation is performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is one of the most powerful tools for determining the precise chemical structure of organic molecules. For an impurity, the chemical shifts, coupling constants, and integration of the proton signals, along with the carbon chemical shifts, provide a detailed map of the molecule's connectivity. For example, the presence of a methoxy group would be indicated by a characteristic singlet around 3.8 ppm in the ¹H NMR spectrum.

Mass Spectrometry (MS) provides information about the molecular weight of the impurity and its fragmentation pattern. This data is crucial for confirming the molecular formula and for gaining insights into the structure of the molecule. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass, which can further confirm the elemental composition.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the impurity. For instance, the presence of a nitrile group (C≡N) in the intermediate impurity would be indicated by a characteristic absorption band around 2200-2250 cm⁻¹. An ester carbonyl group (C=O) would show a strong absorption band in the region of 1730-1750 cm⁻¹.

By combining the data from these spectroscopic techniques, the unambiguous identification of process-related impurities can be achieved, which is a critical step in the quality control of this compound.

Conclusion and Future Research Perspectives

Summary of Key Synthetic and Mechanistic Insights

The synthesis of Methyl 2-amino-2-(2-methoxyphenyl)acetate, a non-natural α-amino acid ester, is primarily achieved through the esterification of its corresponding carboxylic acid, 2-amino-2-(2-methoxyphenyl)acetic acid (o-methoxyphenylglycine). Classical methods for the esterification of amino acids are well-established and directly applicable. One common and robust industrial method involves the reaction of the parent amino acid with methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid or thionyl chloride. google.comgoogle.com

A typical procedure involves dissolving the amino acid in an excess of methanol, followed by the slow, cooled addition of the catalyst. The reaction mixture is then heated to reflux to drive the equilibrium towards the ester product. google.com The mechanism for this acid-catalyzed esterification, known as the Fischer-Speier esterification, proceeds through several key steps:

Protonation of the Carbonyl: The carbonyl oxygen of the carboxylic acid is protonated by the strong acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion (the original methanol hydroxyl group) to one of the other hydroxyl groups. This converts a hydroxyl group into a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl double bond.

Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to yield the final methyl ester product and regenerate the acid catalyst.

Following the reaction, the product is typically isolated by neutralizing the excess acid with a base, such as ammonia (B1221849), which induces crystallization of the amino acid ester hydrochloride salt. google.com

Alternative synthetic strategies include multi-component reactions. For instance, a three-component reaction using an organozinc reagent derived from 2-bromoanisole, an amine source, and an ester of glyoxylic acid can provide a direct route to the phenylglycine scaffold. nih.gov This approach is characterized by its operational simplicity and offers a convergent pathway to a range of α-amino esters. nih.gov

Emerging Methodologies and Underexplored Reaction Pathways for α-Amino Acid Esters

While classical methods are reliable, the field of organic synthesis is continually evolving, with a focus on developing more efficient, sustainable, and enantioselective methodologies for the preparation of α-amino acid esters. These emerging techniques hold significant promise for the synthesis of structurally diverse compounds like this compound.

Key emerging methodologies include:

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forming C-C bonds under mild conditions. Protocols have been developed for the asymmetric synthesis of unnatural α-amino acids by activating aliphatic alcohols (as oxalate (B1200264) esters) to generate radical precursors. These radicals can then be coupled with chiral glyoxylate-derived imines in a redox-neutral process, offering an atom-economical route to functionalized amino acids with carbon dioxide as the only stoichiometric byproduct.

Organocatalysis: Asymmetric organocatalysis avoids the use of potentially toxic or expensive metals. For the synthesis of α-arylglycine esters, one-pot procedures involving a Knoevenagel condensation, an asymmetric epoxidation mediated by a chiral catalyst (such as a Cinchona alkaloid derivative), and a subsequent domino ring-opening/esterification sequence have been successfully implemented. This allows for the construction of chiral α-amino esters from simple, commercially available aldehydes.

Direct C-H Amination: A significant advance is the direct functionalization of C-H bonds. Recent breakthroughs include the use of iron-nitrene catalysts for the directed amination of the α-position of carboxylic acids. This strategy uses the carboxylic acid group itself to direct the catalyst, enabling the synthesis of N-protected α-amino acids directly. While still under development to improve yields and enantioselectivity, this approach is notable for its use of an earth-abundant metal and its potential to streamline synthetic routes significantly.

Multi-component Reactions: Modern variations of multi-component reactions continue to be explored. The development of catalytic systems that can combine three or more simple starting materials in a single step to build complex molecules like α-amino esters offers substantial gains in efficiency. nih.gov For example, palladium-catalyzed α-arylation of protected glycinates provides a short and general route to α-aryl amino acids.

These underexplored pathways offer the potential for more sustainable and versatile syntheses, enabling access to a wider range of α-amino acid esters with high levels of stereocontrol, which is crucial for their application in life sciences.

Potential for Novel Synthetic Applications of the (2-Methoxyphenyl)acetate Amino Acid Scaffold

The (2-Methoxyphenyl)acetate amino acid scaffold, as exemplified by this compound, represents a valuable building block for a variety of synthetic applications, primarily in medicinal chemistry and materials science.

In Medicinal Chemistry:

Antibiotic Synthesis: Phenylglycine and its derivatives are critical side-chain precursors for the semi-synthetic production of β-lactam antibiotics, including second-generation cephalosporins like cefaclor. google.com The title compound is a direct structural analog and can serve as a key intermediate for creating novel antibiotic variants with potentially modified activity spectra or pharmacokinetic properties.

Prodrug Development: The amino acid ester functionality can be used as a promoiety in prodrug design. This strategy can enhance the solubility, stability, or absorption of a parent drug, with the ester being cleaved in vivo by esterase enzymes to release the active pharmacological agent.

As a Synthetic and Materials Building Block:

Peptide Synthesis: As a non-natural amino acid, this scaffold can be incorporated into peptides to create peptidomimetics. medchemexpress.comsigmaaldrich.com The introduction of the o-methoxyphenyl group can induce specific conformational constraints on the peptide backbone, which can be useful for stabilizing secondary structures (e.g., β-turns) and enhancing binding affinity to biological targets.

Chiral Auxiliaries and Resolving Agents: Phenylglycine methyl ester has been effectively used as a chiral tool for the determination of the absolute configuration of various chiral carboxylic acids. acs.org The ortho-methoxy derivative could potentially be employed in a similar capacity or as a chiral auxiliary in asymmetric synthesis.

Self-Assembling Materials: Short peptides or amino acid derivatives conjugated with bulky aromatic groups are known to self-assemble into nanomaterials such as hydrogels. nih.gov These materials have applications in 3D cell culture and drug delivery. The π-stacking and hydrophobic interactions of the aromatic moiety are a key driving force for this assembly. nih.gov The (2-methoxyphenyl)acetate scaffold provides this aromatic character and could be used to develop novel biomaterials with tailored properties.

The unique combination of a chiral α-amino acid center, an ester group for further functionalization, and an electronically distinct ortho-methoxyphenyl ring makes this scaffold a versatile platform for future research in drug discovery, catalysis, and materials science.

Compound Tables

Primary Compound

Compound NameMolecular FormulaCAS Number
This compoundC₁₀H₁₃NO₃77651-55-9

Q & A

What are the standard synthetic routes for Methyl 2-amino-2-(2-methoxyphenyl)acetate?

Basic:
The compound is typically synthesized via esterification of substituted glycine derivatives. For example, esterification of N-(2-methoxyphenyl)glycine with methanol under acidic catalysis (e.g., H₂SO₄) yields the target ester. Reaction conditions (temperature, solvent, catalyst) must be optimized to avoid side products like hydrolysis intermediates .

Advanced:
Advanced routes focus on enantioselective synthesis. Chiral auxiliaries or enzymatic resolution (e.g., lipase-mediated kinetic resolution) can isolate enantiomers. For instance, using (R)- or (S)-specific catalysts during esterification ensures stereochemical control, critical for pharmacological studies .

How is the stereochemistry of this compound characterized?

Basic:
Chiral HPLC or polarimetry is used for enantiomeric purity assessment. Comparative retention times with known standards or optical rotation values confirm configuration .

Advanced:
X-ray crystallography (e.g., SHELX programs) resolves absolute configuration. Heavy-atom derivatives (e.g., bromide salts) enhance diffraction quality. Computational methods (DFT) predict and validate crystal packing and hydrogen-bonding networks .

What analytical techniques validate the compound’s purity and structure?

Basic:
1H/13C NMR confirms the ester and aromatic moieties. IR spectroscopy identifies amine (N-H stretch ~3300 cm⁻¹) and ester (C=O ~1720 cm⁻¹) groups. LC-MS determines molecular weight and detects impurities .

Advanced:
High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) resolve complex coupling patterns. Isotopic labeling (e.g., 15N for amine tracking) aids in metabolic studies .

How do researchers address contradictory bioactivity data across studies?

Basic:
Contradictions may arise from impure samples or assay variability. Repetition under standardized conditions (e.g., cell lines, incubation times) and orthogonal assays (e.g., enzyme inhibition vs. cellular viability) clarify results .

Advanced:
Mechanistic studies (e.g., SPR for binding kinetics) differentiate on-target vs. off-target effects. Metabolomic profiling identifies degradation products or prodrug activation pathways that alter activity .

What strategies optimize yield in large-scale synthesis?

Basic:
Batch process optimization: Refluxing in anhydrous methanol with catalytic H₂SO₄ improves esterification efficiency. Continuous extraction minimizes byproduct accumulation .

Advanced:
Flow chemistry enhances reproducibility and scalability. In-line analytics (e.g., FTIR monitoring) enable real-time adjustment of reagent stoichiometry. Solvent-free microwave-assisted synthesis reduces reaction time .

How is the compound utilized in structure-activity relationship (SAR) studies?

Basic:
Derivatization at the amino or methoxy groups (e.g., halogenation, nitro substitution) probes electronic effects on bioactivity. Comparative assays against analogs (e.g., 4-fluoro or 3-nitro derivatives) identify key pharmacophores .

Advanced:
Quantum mechanical calculations (e.g., DFT) model electronic interactions with biological targets. Molecular docking (AutoDock Vina) predicts binding modes to enzymes like monoamine oxidases, guiding rational design .

What safety protocols are critical during handling?

Basic:
Use PPE (gloves, goggles) to prevent skin/eye contact. Work in a fume hood to avoid inhalation of fine powders. Store at 2–8°C under inert gas to prevent hydrolysis .

Advanced:
In vitro toxicity screening (e.g., Ames test for mutagenicity) precedes in vivo studies. Waste must be neutralized (e.g., acidic hydrolysis of esters) before disposal .

How is metabolic stability assessed in preclinical research?

Basic:
Liver microsome assays (human/rat) quantify degradation rates. LC-MS/MS identifies primary metabolites (e.g., hydrolyzed carboxylic acid derivatives) .

Advanced:
Stable isotope tracers (e.g., 13C-labeled compound) track metabolic pathways in real time. CRISPR-engineered cell models (e.g., CYP450 knockouts) elucidate enzyme-specific metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-2-(2-methoxyphenyl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-2-(2-methoxyphenyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.